4-Bromo-3-ethynylaniline
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Overview
Description
4-Bromo-3-ethynylaniline is an organic compound with the molecular formula C8H6BrN. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the 4-position and an ethynyl group at the 3-position. This compound is of significant interest in organic synthesis and material science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-ethynylaniline typically involves a multi-step process:
Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-ethynylaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as Sonogashira and Heck couplings, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Copper Co-catalysts: Often used in conjunction with palladium in Sonogashira couplings.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products:
Substituted Anilines: When the bromine atom is replaced.
Coupled Products: When the ethynyl group participates in coupling reactions.
Scientific Research Applications
4-Bromo-3-ethynylaniline has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 4-Bromo-3-ethynylaniline in chemical reactions involves:
Electrophilic Substitution: The bromine atom can be replaced by nucleophiles through an electrophilic aromatic substitution mechanism.
Coupling Reactions: The ethynyl group can form new carbon-carbon bonds through palladium-catalyzed coupling reactions, involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the ethynyl group.
3-Ethynylaniline: Similar structure but lacks the bromine atom.
Uniqueness: 4-Bromo-3-ethynylaniline is unique due to the presence of both a bromine atom and an ethynyl group on the benzene ring, which imparts distinct reactivity and potential for diverse applications in synthesis and material science.
Properties
Molecular Formula |
C8H6BrN |
---|---|
Molecular Weight |
196.04 g/mol |
IUPAC Name |
4-bromo-3-ethynylaniline |
InChI |
InChI=1S/C8H6BrN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 |
InChI Key |
WWYUMYWYLIJDCK-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CC(=C1)N)Br |
Origin of Product |
United States |
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